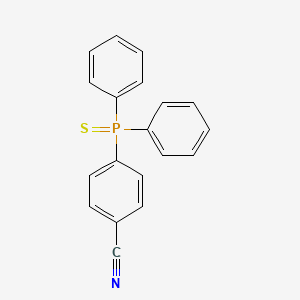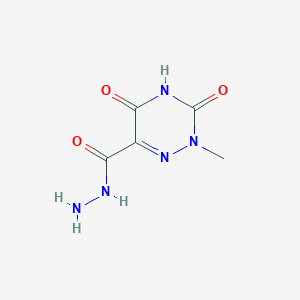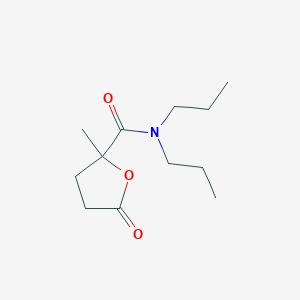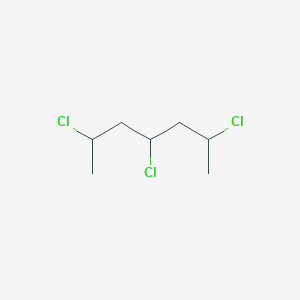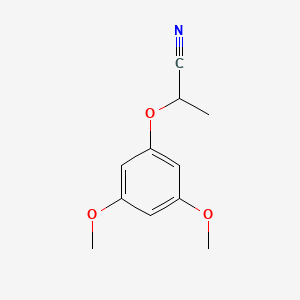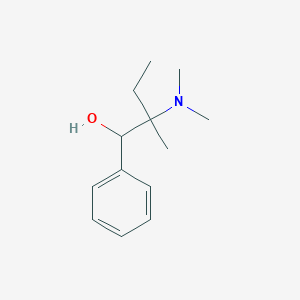
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol is an organic compound that features a dimethylamino group, a phenyl group, and a hydroxyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylbutan-1-one with dimethylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenylbutan-1-one or 2-methyl-1-phenylbutanal.
Reduction: Formation of 2-(Dimethylamino)-2-methyl-1-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but has a simpler structure with only two carbon atoms in the backbone.
2-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring, offering different chemical properties and reactivity.
N,N-Dimethyl-3-pentanamine: Similar in having a dimethylamino group but differs in the carbon chain length and branching.
Uniqueness
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol is unique due to its combination of a dimethylamino group, a phenyl group, and a hydroxyl group on a butane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6325-37-7 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-5-13(2,14(3)4)12(15)11-9-7-6-8-10-11/h6-10,12,15H,5H2,1-4H3 |
Clé InChI |
YUPPUVYARDDFPM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(C1=CC=CC=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


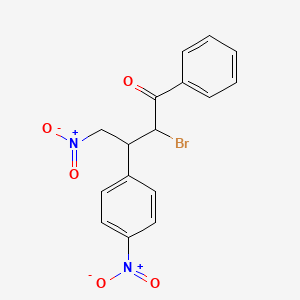
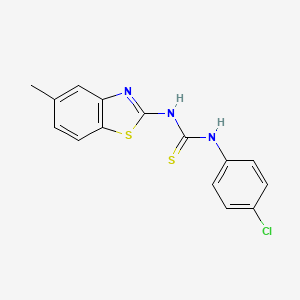
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)

